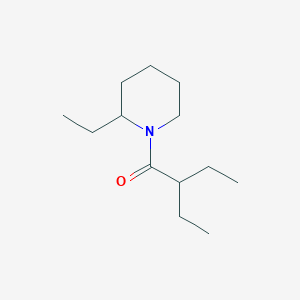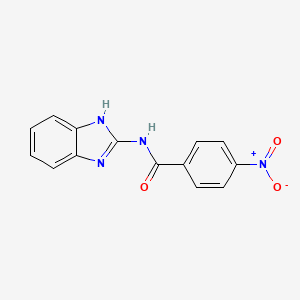![molecular formula C14H18N2O3 B4031268 2-{[(2-PYRIDYLMETHYL)AMINO]CARBONYL}-1-CYCLOHEXANECARBOXYLIC ACID](/img/structure/B4031268.png)
2-{[(2-PYRIDYLMETHYL)AMINO]CARBONYL}-1-CYCLOHEXANECARBOXYLIC ACID
Overview
Description
2-{[(2-PYRIDYLMETHYL)AMINO]CARBONYL}-1-CYCLOHEXANECARBOXYLIC ACID is an organic compound with the molecular formula C14H18N2O3. It is a derivative of cyclohexanecarboxylic acid, featuring a pyridylmethylamino group attached to the carbonyl carbon.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-{[(2-PYRIDYLMETHYL)AMINO]CARBONYL}-1-CYCLOHEXANECARBOXYLIC ACID typically involves the following steps:
Formation of the Pyridylmethylamine Intermediate: This step involves the reaction of pyridine with formaldehyde and ammonia to form pyridylmethylamine.
Acylation Reaction: The pyridylmethylamine is then reacted with cyclohexanecarboxylic acid chloride in the presence of a base such as triethylamine to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridylmethyl group, leading to the formation of corresponding N-oxides.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
2-{[(2-PYRIDYLMETHYL)AMINO]CARBONYL}-1-CYCLOHEXANECARBOXYLIC ACID has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential therapeutic effects.
Industrial Applications: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{[(2-PYRIDYLMETHYL)AMINO]CARBONYL}-1-CYCLOHEXANECARBOXYLIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridylmethylamino group can form hydrogen bonds and other interactions with the active sites of these targets, modulating their activity. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Cyclohexanecarboxylic Acid: A simpler analog without the pyridylmethylamino group.
Pyridylmethylamine: Lacks the cyclohexanecarboxylic acid moiety.
N-Substituted Cyclohexanecarboxamides: Compounds with different substituents on the nitrogen atom.
Uniqueness: 2-{[(2-PYRIDYLMETHYL)AMINO]CARBONYL}-1-CYCLOHEXANECARBOXYLIC ACID is unique due to the presence of both the pyridylmethylamino group and the cyclohexanecarboxylic acid moiety, which confer specific chemical and biological properties. This dual functionality allows for versatile applications in various fields .
Properties
IUPAC Name |
2-(pyridin-2-ylmethylcarbamoyl)cyclohexane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c17-13(16-9-10-5-3-4-8-15-10)11-6-1-2-7-12(11)14(18)19/h3-5,8,11-12H,1-2,6-7,9H2,(H,16,17)(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDGKNNDZRJOOHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C(=O)NCC2=CC=CC=N2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>39.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24793471 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}-2-nitrophenyl)[2-(4-morpholinyl)ethyl]amine](/img/structure/B4031188.png)

![[4-(2-ethoxybenzoyl)-2,5-dimethylpiperazin-1-yl]-(2-ethoxyphenyl)methanone](/img/structure/B4031218.png)
![METHYL N-[(4-{[(METHOXYCARBONYL)AMINO]METHYL}PHENYL)METHYL]CARBAMATE](/img/structure/B4031232.png)


![Methyl {3-[6-methyl-5-(phenylcarbamoyl)-2-sulfanyl-3,4-dihydropyrimidin-4-yl]phenoxy}acetate](/img/structure/B4031256.png)
![3-{[(4-METHOXYPHENYL)SULFONYL]AMINO}-4-METHYL-1-BENZENESULFONAMIDE](/img/structure/B4031259.png)

![7-(5-Bromofuran-2-yl)-5-(4-fluorophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4031269.png)
![N-[2-(dimethylamino)ethyl]-2-(1H-imidazol-1-yl)-N-{[1-(2-methoxybenzyl)-3-piperidinyl]methyl}acetamide](/img/structure/B4031281.png)
![2-(4-Chloro-2-methylphenoxy)-1-[4-(2-ethoxyphenyl)piperazin-1-yl]propan-1-one](/img/structure/B4031285.png)
![2-Methoxyethyl 4-methyl-6-[4-(2-methylpropoxy)phenyl]-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate](/img/structure/B4031290.png)
![4-(4-bromo-2-ethylphenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4031295.png)
